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Compound of Interest

Compound Name: Suc-Ala-Phe-Pro-Phe-pNA

Cat. No.: B236317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the

chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-

nitroanilide (Suc-Ala-Phe-Pro-Phe-pNA) in various enzymatic assays. This substrate is a

valuable tool for studying the activity of chymotrypsin-like serine proteases, cathepsin G, and

for the indirect measurement of peptidyl-prolyl cis-trans isomerase (PPIase) activity through a

coupled assay.

Introduction
Suc-Ala-Phe-Pro-Phe-pNA is a synthetic peptide substrate that, upon cleavage by a suitable

protease, releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can

be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is

directly proportional to the enzyme's activity. This allows for sensitive and continuous

monitoring of enzymatic reactions, making it ideal for kinetic studies, inhibitor screening, and

quality control in drug development.

Recommended Buffer Conditions
The optimal buffer conditions for assays utilizing Suc-Ala-Phe-Pro-Phe-pNA are highly

dependent on the specific enzyme being investigated. The following table summarizes

recommended starting conditions for common applications. It is advisable to further optimize

these conditions for your specific experimental setup.
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Enzyme
Buffer
System

Recommen
ded pH

Temperatur
e (°C)

Additives

Typical
Substrate
Concentrati
on

α-

Chymotrypsin

50-100 mM

Tris-HCl
7.8 - 8.6 25 - 37

10-20 mM

CaCl₂
0.1 - 1.6 mM

Cathepsin G
50 mM Tris-

HCl
7.5 - 8.0 25 - 37 120 mM NaCl 0.2 - 1.7 mM

PPIase

(coupled

assay)

50-100 mM

Tris-HCl
7.8 - 8.3 25

10-20 mM

CaCl₂
50 - 200 µM

Experimental Protocols
A. General Protocol for Protease Activity Assay
This protocol provides a general framework for measuring the activity of a protease using Suc-
Ala-Phe-Pro-Phe-pNA.

1. Reagent Preparation:

Assay Buffer: Prepare the recommended buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing

10 mM CaCl₂).

Substrate Stock Solution: Dissolve Suc-Ala-Phe-Pro-Phe-pNA in dimethyl sulfoxide

(DMSO) to a stock concentration of 10-20 mM. Store this solution at -20°C.

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl

for chymotrypsin) and dilute it to the desired working concentration in the assay buffer just

before use.

2. Assay Procedure:

Set up a 96-well microplate or cuvettes.

Add the appropriate volume of assay buffer to each well.
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Add the enzyme solution to the wells.

To prepare the substrate working solution, dilute the substrate stock solution in the assay

buffer to the desired final concentration. Some protocols recommend the inclusion of a small

percentage of a non-ionic detergent like Tween-80 (e.g., 0.0005%) in the final reaction

mixture to prevent precipitation.[1]

Initiate the reaction by adding the substrate working solution to the wells.

Immediately start monitoring the increase in absorbance at 405 nm using a microplate

reader or spectrophotometer at a constant temperature.

Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g.,

10-30 minutes).

3. Data Analysis:

Plot the absorbance at 405 nm against time.

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).

To quantify the amount of pNA released, a standard curve of pNA under the same buffer

conditions is required. The molar extinction coefficient of pNA is approximately 8,800

M⁻¹cm⁻¹ at 410 nm and pH 7.5.[2]

B. Specific Protocol for α-Chymotrypsin Activity Assay
1. Materials:

α-Chymotrypsin

Suc-Ala-Phe-Pro-Phe-pNA

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3[3]

DMSO

96-well plate
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Microplate reader

2. Procedure:

Prepare a 10 mM stock solution of Suc-Ala-Phe-Pro-Phe-pNA in DMSO.

Prepare a working solution of α-chymotrypsin in the assay buffer.

In a 96-well plate, add 180 µL of assay buffer.

Add 10 µL of the α-chymotrypsin working solution to each well.

Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (for a final

concentration of 0.5 mM).

Immediately measure the absorbance at 405 nm at 25°C for 15 minutes, taking readings

every minute.

C. Specific Protocol for Cathepsin G Activity Assay
1. Materials:

Cathepsin G

Suc-Ala-Phe-Pro-Phe-pNA

Assay Buffer: 50 mM Tris, 120 mM NaCl, pH 8.0[3]

DMSO

96-well plate

Microplate reader

2. Procedure:

Prepare a 10 mM stock solution of Suc-Ala-Phe-Pro-Phe-pNA in DMSO.

Prepare a working solution of Cathepsin G in the assay buffer.
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In a 96-well plate, add 180 µL of assay buffer.

Add 10 µL of the Cathepsin G working solution to each well.

Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (for a final

concentration of 0.5 mM).

Immediately measure the absorbance at 405 nm at 25°C for 15 minutes, taking readings

every minute.

D. Protocol for Peptidyl-Prolyl cis-trans Isomerase
(PPIase) Coupled Assay
This assay indirectly measures PPIase activity by coupling the isomerization of the substrate to

its cleavage by chymotrypsin. Chymotrypsin can only cleave the trans-isomer of the Suc-Ala-
Phe-Pro-Phe-pNA substrate. PPIase accelerates the conversion of the cis-isomer to the trans-

isomer, thus increasing the rate of pNA release.

1. Principle:

The substrate exists in an equilibrium between the cis and trans conformations of the Xaa-Pro

peptide bond. Chymotrypsin rapidly cleaves the trans isomer. In the absence of PPIase, the

slow spontaneous cis-trans isomerization is the rate-limiting step. PPIase catalyzes this

isomerization, leading to a faster overall reaction rate.

2. Procedure:

The assay is set up similarly to the chymotrypsin activity assay.

The reaction mixture contains the assay buffer, a limiting amount of chymotrypsin, the Suc-
Ala-Phe-Pro-Phe-pNA substrate, and the PPIase sample.

The rate of pNA formation is measured in the presence and absence of the PPIase.

The PPIase activity is determined by the enhancement of the chymotrypsin-catalyzed

reaction rate.
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Visualizations

Suc-Ala-Phe-Pro-Phe-pNA Protease
(e.g., Chymotrypsin)

Binds to active site Suc-Ala-Phe-Pro-Phe + p-Nitroaniline (pNA)Cleavage Measure Absorbance at 405 nm

Click to download full resolution via product page

Caption: Enzymatic cleavage of Suc-Ala-Phe-Pro-Phe-pNA and detection.
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Caption: General workflow for a protease assay using Suc-Ala-Phe-Pro-Phe-pNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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